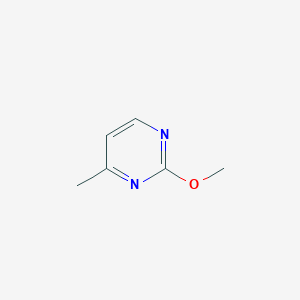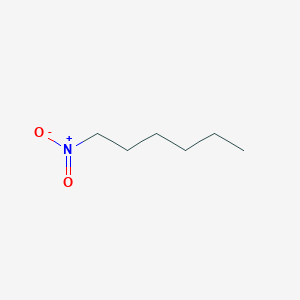
6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the amino group, and the attachment of the formamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide include other pyrimidine derivatives, such as:
5-fluorouracil: A widely used chemotherapeutic agent.
Cytosine: A nucleobase found in DNA and RNA.
Thymine: Another nucleobase found in DNA.
Uniqueness
What sets N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-16(9-19)11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDTUFUQDKHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)N(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402998 |
Source


|
| Record name | AB-323/13887070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-91-2 |
Source


|
| Record name | AB-323/13887070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine](/img/structure/B14965.png)



